Torsemide, also known as torasemide, is a loop diuretic of the pyridine-sulfonylurea class, primarily used in the management of hypertension and edematous states such as chronic congestive heart failure, renal disease, and hepatic cirrhosis. It operates on the thick ascending limb of the loop of Henle in the kidneys, where it inhibits the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, and chloride23. This medication has been shown to be effective at low once-daily doses and has a longer duration of action compared to other diuretics like furosemide23.
Torsemide's antihypertensive effects are not solely due to its diuretic action but also involve vasodilation. Studies have demonstrated that torsemide can inhibit angiotensin II-induced vasoconstriction and the associated intracellular calcium increase in vascular smooth muscle cells (VSMCs)1. This suggests that torsemide may block the vasoconstrictor action of angiotensin II, which could contribute to its antihypertensive properties1. Additionally, torsemide has been found to inhibit aldosterone secretion in vitro, which may reduce kaliuresis and contribute to its potassium-sparing effects4. The primary site of action of torsemide in the human kidney is the medullary portion of the ascending limb of the loop of Henle, where it decreases water reabsorption from the collecting duct without significantly affecting the excretion of phosphate, bicarbonate, or hydrogen ions5.
Torsemide has been successfully used in the treatment of mild to moderate essential hypertension. It achieves adequate blood pressure control, often reaching a steady state within 8 to 12 weeks of treatment. In cases where patients do not initially respond, an increase in dosage typically leads to improved outcomes. Comparative trials have shown that torsemide is as effective as other diuretics like indapamide and hydrochlorothiazide in maintaining blood pressure control2.
In the management of congestive heart failure, torsemide has been shown to sustain control of blood pressure, body weight, and residual edema over short-term trials. It provides potent and long-lasting diuresis and is relatively potassium and calcium sparing, making it a useful alternative to furosemide for these patients26.
Torsemide has been used to treat edematous states associated with renal disease and hepatic cirrhosis. It has been effective in reducing body weight and peripheral edema in patients with nephrotic syndrome and reducing ascites and edema in patients with decompensated liver failure36.
The adverse effects of torsemide are generally mild and transient, including orthostatic hypotension, fatigue, dizziness, and nervousness. Biochemical changes such as decreases in plasma sodium and potassium levels and increases in plasma creatinine and uric acid levels are typical of loop diuretics but have not been clinically significant23. No evidence of ototoxicity has been demonstrated in humans, and torsemide does not appear to affect blood glucose levels or serum potassium levels at low dosages6.
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.:
CAS No.: